molecular formula C15H10BrN5O2S B4553739 5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

Cat. No.: B4553739
M. Wt: 404.2 g/mol
InChI Key: RQCVRVHFTAMSNE-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C15H10BrN5O2S and its molecular weight is 404.2 g/mol. The purity is usually 95%.
The exact mass of the compound 5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide is 402.97386 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A range of studies has been conducted on the synthesis of triazolothiadiazole derivatives, showcasing their potential as inhibitors for various biological targets. For instance, Khan et al. (2014) synthesized a new series of fused 1,2,4-triazoles, demonstrating their antiviral activity against HIV-1 and HIV-2, as well as their inhibitory activity against kinesin Eg5, an enzyme crucial for cell division in cancer cells. This study suggests the potential of these compounds in developing antiviral and anticancer therapies Khan et al., 2014.

Additionally, Gomha et al. (2011) employed microwave-assisted synthesis to create novel compounds bearing indole moieties along with triazolothiadiazoles, evaluating their antimicrobial effectiveness. The findings indicate promising antibacterial and antifungal properties, highlighting the compounds' potential in addressing infectious diseases Gomha & Riyadh, 2011.

Anticonvulsant and Anticancer Properties

Research by Sarafroz et al. (2021) on fused triazolo-thiadiazoles revealed their significant anticonvulsant action, suggesting these compounds could be explored further for treating epilepsy. The study also indicated that compounds with higher lipophilicity exhibited better pharmacological performance, offering insights into the design of more effective anticonvulsant drugs Sarafroz et al., 2021.

Antimicrobial Activities

The antimicrobial potential of these compounds has also been a focus of scientific research. Joshi et al. (2021) synthesized new triazolothiadiazoles and conducted in vitro studies to assess their antibacterial and antifungal activities. The results indicated that certain derivatives showed promising activity against both bacteria and fungi, suggesting their potential application in developing new antimicrobial agents Joshi et al., 2021.

Properties

IUPAC Name

5-bromo-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN5O2S/c1-8-18-19-15-21(8)20-14(24-15)9-3-2-4-10(7-9)17-13(22)11-5-6-12(16)23-11/h2-7H,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCVRVHFTAMSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide
Reactant of Route 6
5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

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